molecular formula C16H15NO B2419677 1-Benzylindoline-5-carbaldehyde CAS No. 63263-84-3

1-Benzylindoline-5-carbaldehyde

Cat. No.: B2419677
CAS No.: 63263-84-3
M. Wt: 237.302
InChI Key: FMKZOIZMBARGMS-UHFFFAOYSA-N
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Description

1-Benzylindoline-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylindoline-5-carbaldehyde typically involves the reaction of indole derivatives with benzyl halides under basic conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require moderate to high temperatures and may involve catalysts to improve yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylindoline-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzylindoline-5-carbaldehyde has garnered attention for its potential as a lead compound in drug development, particularly in the following areas:

  • Anti-Cancer Activity : Research indicates that derivatives of indole, including this compound, exhibit significant anti-cancer properties. Studies have shown anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's unique structure may facilitate interactions with biological receptors involved in cancer proliferation.
  • Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activities against various pathogens, including Mycobacterium tuberculosis and multidrug-resistant bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent.
  • Neuroprotective Effects : Some derivatives of indole structures are known for their neuroprotective properties, indicating that this compound may also have applications in treating neurodegenerative diseases.

Synthetic Applications

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : The compound can be synthesized via the condensation of indole derivatives with benzyl halides or aldehydes.
  • Multicomponent Reactions : It can also serve as a versatile intermediate in multicomponent reactions to generate biologically active scaffolds.

This versatility makes it an essential building block in organic synthesis, allowing researchers to explore new derivatives with enhanced biological activity.

Biological Interactions

Preliminary studies on the interactions of this compound with biological macromolecules suggest that it may bind to proteins involved in cell signaling pathways. This binding can potentially influence cellular responses, making it a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 1-Benzylindoline-5-carbaldehyde involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 1-Benzyl-2,3-dihydro-1H-indole-5-carboxylic acid
  • 1-Benzyl-2,3-dihydro-1H-indole-5-methanol

Comparison: 1-Benzylindoline-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct pharmacological properties and synthetic utility .

Biological Activity

1-Benzylindoline-5-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C16_{16}H15_{15}N\O and a molecular weight of approximately 235.286 g/mol. The compound features a benzyl group attached to the nitrogen atom of an indole structure along with a formyl group at the 5-position of the indole ring. Various synthetic methods have been developed for its preparation, including:

  • Condensation of Indole-5-aldehyde with Benzyl Chloride : This method highlights the versatility of this compound as an intermediate in organic synthesis.
  • Formylation of 1-benzylindole : This approach allows for the introduction of the aldehyde functional group at the 5-position, enhancing its reactivity and biological profile compared to similar compounds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of indole compounds have shown potent efficacy against ovarian cancer xenografts in animal models, demonstrating tumor growth suppression .

Table 1: Summary of Anticancer Activity

CompoundModelActivity
This compoundOvarian Cancer Xenografts100% Tumor Growth Suppression
Indole DerivativesVarious Cell LinesSignificant Proliferation Inhibition

Antimicrobial Activity

The compound also exhibits antimicrobial properties , with studies indicating effectiveness against several bacterial strains. For example, it has shown activity comparable to standard antibiotics against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus at specific concentrations .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.88 μg/mm²
Staphylococcus aureus0.44 μg/mm²

While detailed mechanisms remain to be fully elucidated, initial findings suggest that the indole ring system may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The unique structural features of this compound may enhance its binding affinity to these targets, influencing cellular responses .

Case Studies and Research Findings

A notable study published in a peer-reviewed journal explored the synthesis and biological evaluation of various derivatives of indole compounds, including this compound. The study reported that certain modifications to the indole structure significantly improved anticancer and antimicrobial activities, indicating a structure-activity relationship (SAR) that could guide future drug design efforts .

Furthermore, another research article highlighted the potential use of this compound as an inhibitor for cytosolic phospholipase A2α, suggesting its role in modulating inflammatory pathways, which could have implications for developing anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzylindoline-5-carbaldehyde with high purity?

  • Methodological Answer : Synthesis typically involves condensation of indoline-5-carbaldehyde with benzyl halides under basic conditions. Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., DMF or THF) and inert atmosphere to prevent oxidation of the aldehyde group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Purity Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural confirmation:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify benzyl and indoline proton environments (e.g., aldehyde proton at ~10 ppm in ¹H NMR).
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula (C₁₆H₁₅NO) .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts or IR bands) require:

  • Cross-Validation : Compare with X-ray crystallography (using SHELXL for structure refinement) to resolve ambiguities in bond lengths/angles .
  • Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) to predict NMR/IR spectra and compare with experimental data.
  • Replicate Experiments : Reproduce synthesis under controlled conditions to rule out impurities or side reactions .

Q. What strategies can be employed to design experiments investigating the reactivity of the aldehyde group in this compound under varying conditions?

  • Methodological Answer :

  • Variable Screening : Test reactivity in polar protic (e.g., H₂O), polar aprotic (e.g., DMSO), and nonpolar solvents.
  • Kinetic Studies : Use UV-Vis spectroscopy or stopped-flow techniques to monitor aldehyde oxidation or nucleophilic addition rates.
  • Temperature/PH Dependence : Evaluate activation energy (Arrhenius plots) and pH-sensitive reactivity (buffered solutions).
  • Control Experiments : Include inert analogs (e.g., methyl ester) to isolate aldehyde-specific effects .

Q. How should one approach the computational modeling of this compound's electronic properties to predict its reactivity in novel reactions?

  • Methodological Answer :

  • Quantum Chemical Methods : Perform DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
  • Validation : Compare predicted reactivities (e.g., aldol condensation yields) with experimental results .

Q. Data Analysis and Experimental Design

Q. How can researchers design a study to explore this compound's role as a biochemical probe?

  • Methodological Answer :

  • Target Identification : Use molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB) for potential binding partners.
  • In Vitro Assays : Perform fluorescence polarization or SPR to measure binding affinity (Kd).
  • Cellular Studies : Treat cell lines with the compound and use LC-MS/MS to track metabolite formation or protein adducts.
  • Ethical Compliance : Adhere to institutional guidelines for handling biochemical reagents and data privacy .

Q. What are the best practices for documenting and reproducing synthetic protocols for this compound?

  • Methodological Answer :

  • Detailed Experimental Logs : Record reaction stoichiometry, solvent purity, and equipment calibration data.
  • Supplementary Files : Provide raw spectral data (NMR FID files, HPLC chromatograms) in open-access repositories.
  • Collaborative Validation : Share protocols with independent labs to confirm reproducibility .

Q. Data Contradiction and Reliability

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

  • Methodological Answer :

  • Purity Reassessment : Re-crystallize the compound and re-measure melting points using differential scanning calorimetry (DSC).
  • Polymorph Screening : Explore crystal forms via X-ray powder diffraction (XRPD).
  • Literature Benchmarking : Compare with structurally similar compounds (e.g., substituted benzaldehydes) to identify trends .

Q. Tables for Methodological Reference

Technique Application Key Parameters References
NMR SpectroscopyStructural confirmationChemical shifts, coupling constants
X-ray CrystallographyAbsolute configuration determinationR-factor, bond length/angle accuracy
DFT CalculationsReactivity predictionHOMO/LUMO energies, Fukui indices
HPLCPurity assessmentRetention time, peak area ratio

Properties

IUPAC Name

1-benzyl-2,3-dihydroindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKZOIZMBARGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332208
Record name 1-benzyl-2,3-dihydroindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63263-84-3
Record name 1-benzyl-2,3-dihydroindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 1,000 mλ reaction flask equipped with a thermometer, a stirrer, a condenser and a dropping funnel, 209 g (1.0 mol) of 1-benzylindoline and 365.5 g (5.0 mols) of N,N-dimethylformamide (DMF) were charged, and the temperature was raised to a liquid temperature of from 30 to 40° C. Then, while stirring at the same temperature, 161.0 g (1.05 mols) of phosphorus oxychloride was dropwise added thereto over a period of about two hours from the dropping funnel. After completion of the dropwise addition, stirring was continued for three hours at from 80 to 100° C. After completion of the reaction, the reaction solution was cooled to room temperature and put into 1 kg of ice water. At a temperature of from 30 to 40° C., a 24% sodium hydroxide aqueous solution was dropwise added thereto to bring the liquid alkaline, whereby the precipitated solid was collected by filtration, washed with water and dried to obtain 230.2 g (yield: 97%) of 1-benzyl-5-formylindoline as a slightly yellow powder.
Quantity
209 g
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reactant
Reaction Step One
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365.5 g
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reactant
Reaction Step One
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161 g
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reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 kg
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

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